molecular formula C16H15N5O B2890038 2-phenyl-N-(1-phenylethyl)-2H-tetrazole-5-carboxamide CAS No. 1396883-99-0

2-phenyl-N-(1-phenylethyl)-2H-tetrazole-5-carboxamide

Cat. No. B2890038
CAS RN: 1396883-99-0
M. Wt: 293.33
InChI Key: ZLKPREPADFACOG-UHFFFAOYSA-N
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Description

2-phenyl-N-(1-phenylethyl)-2H-tetrazole-5-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. This compound is also known as PTZ-343 and has been extensively studied for its biological activities and mechanisms of action.

Scientific Research Applications

Antitumor Applications

The synthesis and chemistry of related tetrazole derivatives have been explored for their antitumor properties. One study investigates the interaction of 5-diazoimidazole-4-carboxamide with alkyl and aryl isocyanates, leading to compounds with curative activity against L-1210 and P388 leukemia. Such compounds may act as prodrug modifications, showing potential in antitumor therapy (Stevens et al., 1984).

Chemical Behavior and Synthesis

Research on the synthesis of new tetrazole derivatives and their chemical behavior has been conducted. For example, the study of dynamic 1H-NMR and DFT calculations on certain tetrazole-carboxamides reveals insights into their unusual rotational energy barriers about the C-N bond, suggesting unique conformational stability and potential for specific applications (Farrokhzadeh et al., 2021).

Tetrazoles in Medicinal Chemistry

Tetrazole derivatives are crucial in medicinal chemistry due to their bioisosterism with carboxylic acids and amides, offering metabolic stability and beneficial physicochemical properties. A review of multicomponent reactions for preparing substituted tetrazole derivatives highlights their importance in drug design, reflecting on the scope, limitations, and future prospects of these compounds in therapeutic applications (Neochoritis et al., 2019).

Photophysical Properties

The structural studies of Tinuvin P analogs, including tetrazole derivatives, shed light on their photophysical properties. These studies provide a foundation for understanding the molecular conformations and interactions that contribute to the properties of tetrazole-containing compounds, which could be beneficial in developing materials with specific optical characteristics (Claramunt et al., 2007).

Mechanism of Action

Mode of Action

Without specific target information, the mode of action of “2-phenyl-N-(1-phenylethyl)-2H-tetrazole-5-carboxamide” cannot be definitively described. Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der waals forces .

Pharmacokinetics

Therefore, its bioavailability, half-life, metabolism, and excretion remain unknown .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of “2-phenyl-N-(1-phenylethyl)-2H-tetrazole-5-carboxamide”. Specific details about how these factors affect this compound are currently unknown .

properties

IUPAC Name

2-phenyl-N-(1-phenylethyl)tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O/c1-12(13-8-4-2-5-9-13)17-16(22)15-18-20-21(19-15)14-10-6-3-7-11-14/h2-12H,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLKPREPADFACOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=NN(N=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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